In-Depth Technical Guide to the Synthesis of Disperse Orange 62
In-Depth Technical Guide to the Synthesis of Disperse Orange 62
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and precursors for the monoazo dye, Disperse Orange 62 (C.I. 11239). The synthesis involves a multi-step process, beginning with the preparation of two key precursors: 2,6-dichloro-4-nitroaniline and 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate. This is followed by the diazotization of the aniline derivative and subsequent azo coupling with the benzoate coupling component.
Core Synthesis Pathway
The synthesis of Disperse Orange 62 is achieved through the following sequential reactions:
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Synthesis of Precursor A (Diazo Component): Preparation of 2,6-dichloro-4-nitroaniline via the chlorination of p-nitroaniline.
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Synthesis of Precursor B (Coupling Component): A two-step synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, commencing with the cyanoethylation of N-phenylethanolamine to form 2-((2-cyanoethyl)(phenyl)amino)ethanol, followed by its benzoylation.
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Final Dye Synthesis: The diazotization of 2,6-dichloro-4-nitroaniline and its subsequent azo coupling reaction with 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate to yield Disperse Orange 62.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the precursors and the final dye product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 87 - 96.6 | 185 - 194 |
| 2-((2-cyanoethyl)(phenyl)amino)ethanol | C₁₁H₁₄N₂O | 190.24 | High (Typical for Michael Additions) | Not specified |
| 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate | C₁₈H₁₈N₂O₂ | 294.35 | High (Typical for Schotten-Baumann) | Not specified |
| Disperse Orange 62 | C₂₅H₂₁Cl₂N₅O₄ | 526.37 | High (Typical for Azo Coupling) | Not specified |
Experimental Protocols
Synthesis of 2,6-dichloro-4-nitroaniline (Precursor A)
Multiple methods exist for the synthesis of 2,6-dichloro-4-nitroaniline from p-nitroaniline. Below are two common protocols.
Protocol 1.A: Chlorination using Potassium Chlorate
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Materials: p-Nitroaniline, concentrated hydrochloric acid, potassium chlorate, water, glacial acetic acid, ethanol.
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Procedure:
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In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid, warming the mixture to 50°C.
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Separately, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.
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Gradually add the potassium chlorate solution to the p-nitroaniline solution from a dropping funnel at approximately 25°C.
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After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
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Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.
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Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.
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Expected Yield: 87% of lemon-yellow needles with a melting point of 185-188°C.[2]
Protocol 1.B: Chlorination using Chlorine Bleaching Liquor
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Materials: p-Nitroaniline, dilute aqueous hydrochloric acid or nitric acid, chlorine bleaching liquor (e.g., sodium hypochlorite solution), dispersing agent.
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Procedure:
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Suspend 1 mole of p-nitroaniline in 3-6 moles of dilute aqueous hydrochloric acid or nitric acid containing a dispersing agent.
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Cool the suspension to 5-10°C.
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Introduce the chlorine bleaching liquor. The formation of 2-chloro-4-nitroaniline occurs at 5-10°C, followed by the formation of 2,6-dichloro-4-nitroaniline, initially at 15-20°C.
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Once 90-95% conversion to the dichloro product is achieved, raise the temperature to 70°C without further addition of the bleaching liquor.
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Conduct post-chlorination by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C.[3]
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Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (Precursor B)
This synthesis is a two-step process.
Step 2.A: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethanol
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Reaction Type: Cyanoethylation (a Michael addition).
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Materials: N-phenylethanolamine, acrylonitrile, and a basic catalyst (e.g., sodium hydroxide or a quaternary ammonium hydroxide).
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Generalized Procedure:
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In a reaction vessel, dissolve N-phenylethanolamine in a suitable solvent.
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Add a catalytic amount of a strong base.
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Slowly add acrylonitrile to the reaction mixture, maintaining the temperature, as the reaction is exothermic.
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Stir the mixture until the reaction is complete (monitored by TLC or GC).
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Neutralize the catalyst with a weak acid.
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The product can be isolated by extraction and purified by distillation or chromatography.
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Step 2.B: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate
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Reaction Type: Benzoylation (an esterification, often under Schotten-Baumann conditions).
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Materials: 2-((2-cyanoethyl)(phenyl)amino)ethanol, benzoyl chloride, a base (e.g., pyridine or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane or a two-phase system).
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Generalized Procedure:
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Dissolve 2-((2-cyanoethyl)(phenyl)amino)ethanol in the chosen solvent.
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Add the base to the solution.
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Cool the mixture in an ice bath.
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Slowly add benzoyl chloride to the reaction mixture with vigorous stirring.
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Allow the reaction to proceed to completion.
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If using an aqueous base, separate the organic layer. Wash the organic layer with dilute acid, water, and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by recrystallization or column chromatography.
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Synthesis of Disperse Orange 62
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Reaction Type: Diazotization followed by azo coupling.
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Materials: 2,6-dichloro-4-nitroaniline, sodium nitrite, a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, and a suitable solvent system.
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Generalized Procedure:
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Diazotization:
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In a beaker, suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
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Stir the mixture vigorously to form a fine slurry.
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Cool the slurry to 0-5°C in an ice-salt bath with continuous stirring.
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In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water and cool the solution to 0-5°C.
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Add the cold sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5°C. This forms the diazonium salt solution.[4]
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Azo Coupling:
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In a separate reaction vessel, dissolve the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (1 equivalent), in a suitable solvent and cool to 0-5°C. The pH may need to be adjusted depending on the specific coupling conditions.
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Slowly add the cold diazonium salt solution to the solution of the coupling component with efficient stirring, maintaining the temperature between 0-5°C.
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Continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete coupling.
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The precipitated Disperse Orange 62 dye is then collected by filtration.
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Wash the dye thoroughly with cold water until the filtrate is neutral.
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Dry the final product in an oven at 60-80°C.[4]
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For higher purity, the dye can be recrystallized from a suitable solvent.
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Mandatory Visualizations
The following diagrams illustrate the key synthesis pathways.
Caption: Synthesis of Precursor A: 2,6-dichloro-4-nitroaniline.
Caption: Synthesis of Precursor B: 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.
References
- 1. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoylation - Unacademy [unacademy.com]
- 4. benchchem.com [benchchem.com]
